molecular formula C13H17BrClNO2 B2441733 Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride CAS No. 2375274-24-9

Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2441733
CAS No.: 2375274-24-9
M. Wt: 334.64
InChI Key: GKNQNTNZMGMJMU-UHFFFAOYSA-N
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Description

Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C13H16BrNO2·HCl It is a pyrrolidine derivative, characterized by the presence of a bromophenyl group attached to the pyrrolidine ring

Properties

IUPAC Name

methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(5-6-15-9-13)8-10-3-2-4-11(14)7-10;/h2-4,7,15H,5-6,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNQNTNZMGMJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)CC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of 3-bromobenzyl bromide with pyrrolidine-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that compounds similar to methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate exhibit significant antibacterial properties. For instance, research highlighted the effectiveness of related pyrrolidine derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.96 to 7.81 μg/mL, demonstrating their potential as antibacterial agents comparable to traditional antibiotics like penicillin .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundPathogenMIC (μg/mL)
Compound AStaphylococcus aureus0.96
Compound BEscherichia coli7.81
Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochlorideTBD

Neurological Research

The structural characteristics of methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate suggest potential applications in neurological research. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly in modulating the activity of receptors involved in cognitive functions. This could pave the way for developing therapeutic agents for conditions such as depression and anxiety.

Material Science Applications

In material science, this compound's unique structure allows for its use in synthesizing advanced materials. Research has shown that pyrrolidine derivatives can serve as intermediates in creating functional polymers and nanomaterials with specific electrical and mechanical properties .

Table 2: Potential Applications in Material Science

Application AreaDescription
Polymer SynthesisUsed as an intermediate for creating functional polymers
Nanomaterial DevelopmentContributes to the synthesis of nanocomposites with enhanced properties

Case Studies

  • Antibacterial Efficacy Study
    • A recent study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including this compound. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antibiotic candidates.
  • Neuropharmacological Investigation
    • Research focusing on the neuropharmacological properties of pyrrolidine derivatives found that certain compounds could enhance cognitive function in animal models. This opens avenues for further exploration into their therapeutic potential for neurological disorders.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate
  • Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate
  • Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride is unique due to the specific positioning of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable tool in research and development.

Biological Activity

Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate; hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromophenyl group, which may enhance its interaction with various biological targets. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C13H17BrClNO2
Molecular Weight: 334.63 g/mol
CAS Number: 2375274-24-9
IUPAC Name: Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate; hydrochloride

The compound's structure features a pyrrolidine ring substituted with a bromophenyl group, which is crucial for its biological activity.

Synthesis

The synthesis of methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate; hydrochloride typically involves the reaction of 3-bromobenzyl bromide with pyrrolidine-3-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The final product is obtained by treating the resulting compound with hydrochloric acid to form the hydrochloride salt .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group may facilitate binding to these targets, potentially inhibiting or modulating their activity. The pyrrolidine ring enhances binding affinity, which is critical for pharmacological effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds similar to methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate have demonstrated significant activity against various bacterial strains. In vitro evaluations have shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values comparable to established antibiotics .

CompoundMIC (µg/mL)Target Pathogen
Methyl 3-[(3-bromophenyl)methyl]pyrrolidine12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that similar pyrrolidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibition of these enzymes can enhance acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that pyrrole-based compounds exhibit potent antibacterial activity against Gram-positive bacteria, suggesting that methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate could serve as a lead compound for developing new antibiotics .
  • Neuroprotective Potential : Research has shown that certain pyrrolidine derivatives can effectively inhibit cholinesterases, which are critical in managing neurodegenerative diseases. The inhibition rates suggest that methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate might be explored further for therapeutic applications in neuroprotection .

Q & A

Q. Table 1: Key Characterization Data

TechniqueExpected DataReference
1^1H NMRδ 3.7 (s, 3H, COOCH3)
HPLC Retention8.2 min (gradient: 10–90% MeCN in 15 min)
Melting Point180–185°C (decomposes)

Advanced: How can experimental design optimize synthesis yield and minimize byproducts?

Methodological Answer:

  • Design of Experiments (DOE) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example:
    • Factors : Reaction time (12–24 hr), temperature (60–100°C), molar ratio (1:1–1:1.5).
    • Response Surface Methodology (RSM) : Model interactions to identify optimal conditions .
  • Computational Feedback : Apply quantum chemical calculations (e.g., DFT) to predict transition states and side reactions. ICReDD’s path-search algorithms can prioritize experimental conditions .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Data Cross-Validation :
    • NMR vs. X-ray : If 1^1H NMR suggests multiple conformers, use X-ray crystallography to confirm solid-state structure .
    • IR Spectroscopy : Verify carbonyl stretches (C=O at ~1720 cm⁻¹) to rule out ester hydrolysis .
  • Batch Analysis : Compare multiple synthesis batches using LC-MS to detect trace impurities (e.g., de-brominated byproducts) .

Basic: What analytical techniques confirm the compound’s stereochemical configuration?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol, 90:10) to separate enantiomers. Retention times vary by >2 min for R/S configurations .
  • Optical Rotation : Measure specific rotation (e.g., [α]D²⁵ = +15° in methanol) and compare to literature for stereoisomers .

Advanced: How can computational modeling predict this compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., neurotransmitter receptors) using AutoDock Vina. Focus on the bromophenyl group’s hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å indicates stable binding) .

Advanced: What strategies address low reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time. Adjust feed rates based on intermediate concentrations .
  • Scale-Up DOE : Test mixing efficiency (Reynolds number >2000) and heat transfer (jacketed reactors) to maintain consistent kinetics .

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